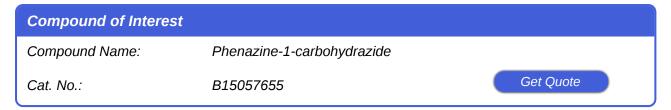


Phenazine-1-Carbohydrazide Derivatives: A Technical Guide to Synthesis and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, most notably from the genus Pseudomonas.[1] These compounds are recognized for their redox activity, which underpins their broad spectrum of biological effects.[1] Phenazine-1-carboxylic acid (PCA), a naturally occurring phenazine derivative, has been extensively studied and even registered as a commercial fungicide in China due to its potent activity against various plant pathogens.[2][3] The inherent bioactivity of the phenazine scaffold has made it a "privileged structure" in drug discovery, inspiring the synthesis of novel derivatives to explore and enhance its therapeutic potential in areas including cancer, infectious diseases, and agriculture.[4]

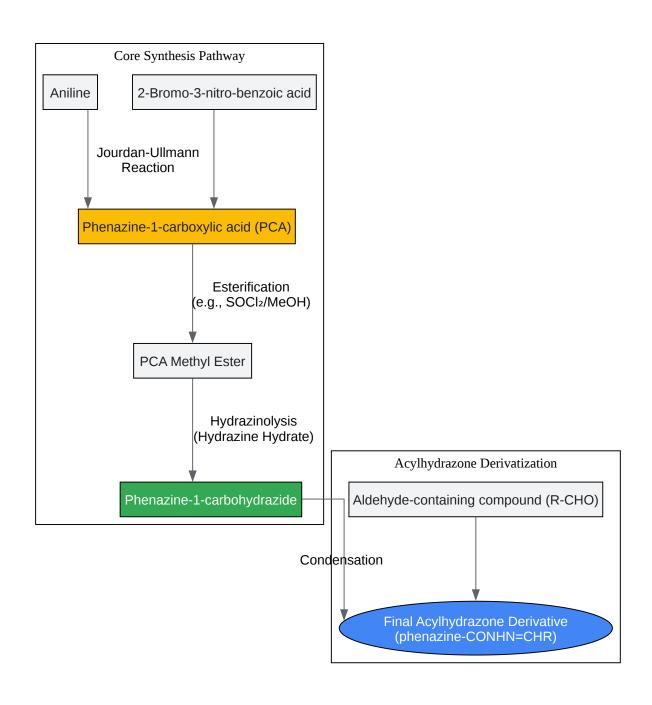
This technical guide focuses on a specific class of these derivatives: **phenazine-1-carbohydrazide**s and their related acylhydrazones. The introduction of the carbohydrazide moiety (-CONHNH₂) and its subsequent condensation to form acylhydrazones (-CONH-N=CH-) can significantly modulate the parent molecule's bioactivity.[5][6] This is often attributed to the formation of a large conjugate system and the ability to chelate metal ions, which can interfere with essential cellular processes in pathogens and cancer cells.[5] This document provides a comprehensive overview of the synthesis, bioactivity, and mechanisms of action of these derivatives, supported by detailed experimental protocols and data.



Synthesis of Phenazine-1-Carbohydrazide Derivatives

The general synthetic route to **phenazine-1-carbohydrazide** derivatives begins with phenazine-1-carboxylic acid (PCA). The process typically involves a multi-step sequence: esterification of the carboxylic acid, followed by hydrazinolysis to form the key **phenazine-1-carbohydrazide** intermediate, and finally, condensation with various aldehydes or ketones to yield the target acylhydrazone derivatives.[5]





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Caption: General workflow for the synthesis of phenazine-1-acylhydrazone derivatives.



Experimental Protocol: General Synthesis

This protocol is adapted from the synthesis of (E)-N'-substituted-phenazine-1-carbonyl hydrazides.[5]

- 1. Synthesis of Phenazine-1-carboxylic acid (PCA):
- A mixture of aniline and 2-bromo-3-nitro-benzoic acid is reacted, often via a Jourdan-Ullmann condensation, to form the core phenazine ring structure.[5]
- 2. Esterification of PCA:
- PCA is dissolved in methanol.
- Thionyl chloride (SOCl₂) is added dropwise at 0 °C.
- The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).
- The solvent is removed under reduced pressure to yield the methyl ester of PCA.
- 3. Synthesis of Phenazine-1-carbohydrazide:
- The PCA methyl ester is dissolved in ethanol.
- Hydrazine hydrate (80-85%) is added, and the mixture is heated to reflux and stirred for several hours.
- After cooling, the resulting precipitate is filtered, washed with cold ethanol, and dried to yield phenazine-1-carbohydrazide.
- 4. Synthesis of Acylhydrazone Derivatives (e.g., 3a-3j):
- Phenazine-1-carbohydrazide (1 equivalent) is dissolved in a suitable solvent like ethanol.
- The respective aldehyde-containing compound (1 equivalent) is added to the solution.
- A catalytic amount of acid (e.g., acetic acid) may be added.



- The mixture is heated to reflux and stirred for 2-4 hours.
- The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed, and purified (e.g., by recrystallization) to afford the final acylhydrazone product.[5]

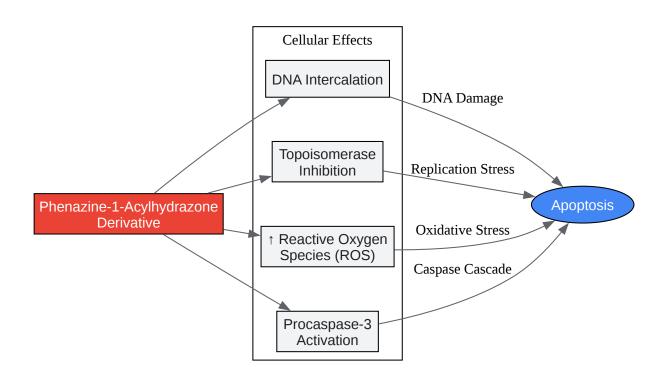
Biological Activity

Phenazine-1-carbohydrazide derivatives have demonstrated a wide range of biological activities, most notably anticancer, antifungal, and antibacterial effects.

Anticancer Activity

Several acylhydrazone derivatives of PCA show potent cytotoxic activity against various cancer cell lines. The mechanism is believed to involve multiple pathways, including the induction of reactive oxygen species (ROS), inhibition of topoisomerase, and DNA intercalation, ultimately leading to apoptosis (programmed cell death).[5][7] The compound PAC-1, which also bears a hydrazide-hydrazone moiety, is known to enhance the activity of procaspase-3, inducing apoptosis in tumor cells.[5]





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Caption: Proposed mechanisms of anticancer activity for phenazine derivatives.

Table 1: In Vitro Anticancer Activity of Phenazine-1-Acylhydrazone Derivatives Summarized data shows the concentration required to inhibit 50% of cell growth (IC₅₀).



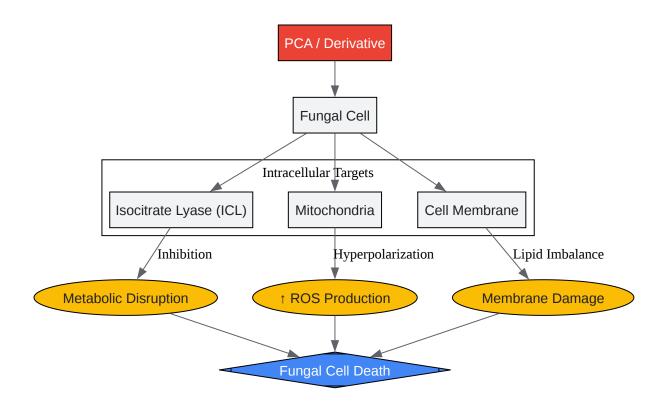
| Compound | Substitution (Aldehyde used) | HeLa IC50 (μM)[5] | A549 IC50 (μΜ)[5] | |
|-----------|---|-------------------|-------------------|--|
| 3b | 2,4- dihydroxybenzylidene | 18.2 ± 2.1 | 10.5 ± 1.8 | |
| 3c | 2-hydroxy-3- methoxybenzylidene | 10.5 ± 1.5 | 8.8 ± 1.6 | |
| 3d | 2-hydroxy-4-(2- (piperidin-1- yl)ethoxy)benzylidene | 5.5 ± 1.3 | 2.8 ± 1.53 | |
| 3e | 2-hydroxy-4- (diethylamino)benzylid ene | 36.3 ± 2.3 | 30.5 ± 1.9 | |
| 3f | 2-hydroxy-5- bromobenzylidene | 32.8 ± 3.9 | 28.6 ± 3.5 | |
| Cisplatin | (Positive Control) | 20.4 ± 4.8 | 11.6 ± 2.25 | |

Note: Lower IC_{50} values indicate higher potency. Compound 3d showed significantly better cytotoxic activity than the standard drug Cisplatin against both cell lines.[5]

Antifungal Activity

The parent compound, PCA, is a well-established antifungal agent.[2][8] Its derivatives often retain or exceed this activity. The proposed mechanisms include targeting essential enzymes in fungal metabolism, such as isocitrate lyase (ICL) in the glyoxylate cycle, and inducing oxidative stress through the production of ROS.[9][10] This disrupts cellular integrity and metabolic balance, leading to fungal cell death.[9]





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Caption: Antifungal mechanism of action for PCA and its derivatives.

Table 2: Antifungal Activity of PCA and its Derivatives EC₅₀ represents the concentration causing 50% inhibition of fungal growth.



| Compound | Target Fungus | EC₅₀ (µg/mL) | Reference |
|----------------|---------------------------|---------------------------|-----------|
| PCA | Pestalotiopsis kenyana | ~2.32 | [8] |
| PCA | Valsa mali | (Broad-spectrum activity) | [9] |
| PCA | Phellinus noxius | <40 (complete inhibition) | [10] |
| Derivative 6 | Rhizoctonia solani | 4.35 | [3] |
| Derivative 3b | Fusarium graminearum | 8.30 | [3] |
| Derivative 5r† | Rhizoctonia solani | 24.6 μΜ | [11] |
| Derivative 5r† | Alternaria solani | 42.9 μM | [11] |

^{*}Compound numbering as per the cited reference.[3] †Piperazine derivative of PCA.[11]

Antibacterial Activity

PCA and its derivatives also exhibit broad-spectrum antibacterial activity.[12] A primary mechanism against bacteria is the enhancement of intracellular ROS accumulation, which causes oxidative stress and damages cellular components.[13] Some derivatives have also shown anti-adhesive activity, preventing bacteria from forming biofilms, which is a critical step in many infections.[14]

Table 3: Antibacterial Activity of PCA and its Derivatives



| Compound | Target Bacteria | Activity Metric | Result | Reference |
|-----------------|----------------------------|---------------------------|-----------------|-----------|
| PCA | Vibrio anguillarum | Antagonistic Activity | Significant | [12] |
| PCA | Acidovorax citrulli | Antibacterial Activity | Significant | [13] |
| Crude Phenazine | Staphylococcus aureus | Inhibition Zone | 18 mm | [14] |
| Crude Phenazine | Acinetobacter baumannii | Anti-adhesive Activity | 48.6% reduction | [14] |
| Purified PCA | Gram-positive bacteria | Inhibition Zone | 16 - 28 mm | [15] |
| Purified PCA | Gram-negative bacteria | Inhibition Zone | 13 - 36 mm | [15] |

Detailed Experimental Protocols In Vitro Anticancer Activity (MTT Assay)

This protocol is based on the methodology used to evaluate the cytotoxicity of acylhydrazone derivatives.[5]

- Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillinstreptomycin, maintained at 37 °C in a humidified atmosphere with 5% CO₂.
- Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
- Compound Treatment: The synthesized phenazine derivatives are dissolved in DMSO to create stock solutions. These are then diluted with culture medium to various final concentrations (e.g., 0.1, 1, 10, 100 μ M). The cells are treated with these dilutions and incubated for 48-72 hours. A control group is treated with medium containing the same concentration of DMSO.



- MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours at 37 °C.
- Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
- Data Analysis: The cell viability is calculated as a percentage of the control. The IC₅₀ value is determined by plotting the cell viability against the logarithm of the compound concentration.

Antifungal Susceptibility Testing (Broth Microdilution)

- Fungal Culture: The target fungal strain is grown on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain a fresh culture.
- Inoculum Preparation: A suspension of fungal spores or mycelial fragments is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., 1×10^5 CFU/mL).
- Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
- Inoculation: Each well is inoculated with the standardized fungal suspension.
- Incubation: The plates are incubated at an appropriate temperature (e.g., 28-35 °C) for 24-72 hours.
- Endpoint Reading: The minimum inhibitory concentration (MIC) or effective concentration (EC₅₀) is determined. The MIC is the lowest concentration of the compound that causes complete visual inhibition of fungal growth. The EC₅₀ is determined by measuring growth (e.g., absorbance) at various concentrations.

Conclusion

Phenazine-1-carbohydrazide and its acylhydrazone derivatives represent a promising class of bioactive molecules with significant potential in oncology and infectious disease control. The



modification of the carboxyl group on the phenazine scaffold provides a versatile handle for synthesizing diverse libraries of compounds.[3] The data clearly indicates that specific substitutions can lead to derivatives with cytotoxic potency exceeding that of established chemotherapy drugs like cisplatin.[5] Furthermore, these compounds show broad-spectrum antifungal and antibacterial activity, often acting through mechanisms like ROS induction that are crucial for overcoming microbial defenses.[10][13] Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, conducting in vivo efficacy and toxicity studies, and further elucidating the specific molecular targets to refine their therapeutic application.

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